molecular formula C6H3F3OS B1642499 5-(Trifluoromethyl)thiophene-3-carbaldehyde CAS No. 96518-84-2

5-(Trifluoromethyl)thiophene-3-carbaldehyde

Cat. No. B1642499
CAS RN: 96518-84-2
M. Wt: 180.15 g/mol
InChI Key: BBSMPLJHWLTFIH-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)thiophene-3-carbaldehyde” is a chemical compound with the CAS Number: 96518-84-2. It has a molecular weight of 180.15 . The IUPAC name for this compound is 5-(trifluoromethyl)-3-thiophenecarbaldehyde . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “5-(Trifluoromethyl)thiophene-3-carbaldehyde” is 1S/C6H3F3OS/c7-6(8,9)5-1-4(2-10)3-11-5/h1-3H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“5-(Trifluoromethyl)thiophene-3-carbaldehyde” is a liquid at room temperature . .

Scientific Research Applications

Organic Synthesis

5-(Trifluoromethyl)thiophene-3-carbaldehyde: is a valuable building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceuticals . This compound is used to synthesize various thiophene derivatives that have shown potential as biologically active molecules .

Material Science

In material science, this compound contributes to the development of organic semiconductors. Thiophene derivatives are known for their role in advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene compounds, including 5-(Trifluoromethyl)thiophene-3-carbaldehyde , are used as corrosion inhibitors. They are particularly effective in protecting metals and alloys in aggressive industrial environments .

Pharmaceutical Research

The thiophene ring is a common motif in drug design. The introduction of a trifluoromethyl group can lead to compounds with enhanced pharmacological properties, such as increased potency and selectivity .

Agrochemical Development

Thiophene derivatives are also explored in the development of agrochemicals. Their structural diversity allows for the creation of new pesticides and herbicides with specific modes of action .

Analytical Chemistry

This compound can be used as a reagent or a precursor in the synthesis of analytical standards and reference compounds, which are essential for drug testing and environmental analysis .

Fluorine Chemistry

5-(Trifluoromethyl)thiophene-3-carbaldehyde: plays a significant role in fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key strategy for modifying their chemical and biological properties .

Advanced Functional Materials

Lastly, the compound is instrumental in the creation of advanced functional materials, including smart coatings and sensory materials, which respond to environmental stimuli .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-(trifluoromethyl)thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5-1-4(2-10)3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSMPLJHWLTFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252549
Record name 5-(Trifluoromethyl)-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiophene-3-carbaldehyde

CAS RN

96518-84-2
Record name 5-(Trifluoromethyl)-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96518-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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